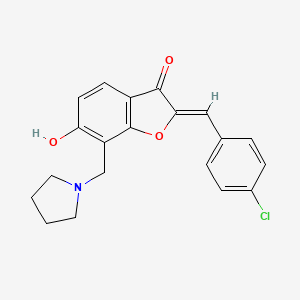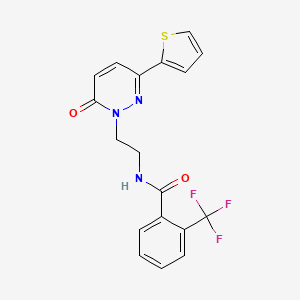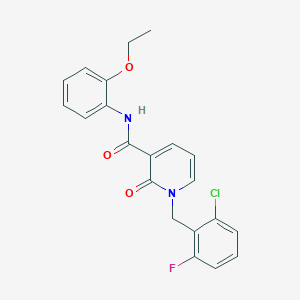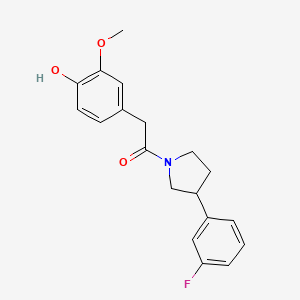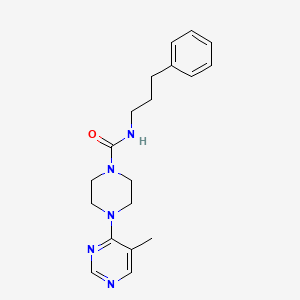
4-(5-methylpyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-methylpyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide, commonly known as MP-10, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of MP-10 is not fully understood. However, it has been proposed that it exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. It has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
MP-10 has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress. It has also been shown to improve cardiac function in animal models of heart failure.
Advantages And Limitations For Lab Experiments
One of the main advantages of using MP-10 in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve significant therapeutic effects. However, one of the limitations of using MP-10 is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of MP-10. One of the areas of focus is the optimization of its chemical structure to improve its pharmacokinetic properties. Another area of focus is the identification of its molecular targets and the elucidation of its mechanism of action. Furthermore, the potential of MP-10 as a therapeutic agent for various diseases, including cancer, neurological disorders, and cardiovascular diseases, needs to be further explored in clinical trials.
Synthesis Methods
The synthesis of MP-10 involves the reaction of 4-(5-methylpyrimidin-4-yl)piperazine with 3-phenylpropanoic acid and subsequent amidation. The compound can be obtained in high yield and purity using this method.
Scientific Research Applications
MP-10 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. It has been shown to exhibit anti-tumor, anti-inflammatory, and neuroprotective properties in preclinical studies.
properties
IUPAC Name |
4-(5-methylpyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-16-14-20-15-22-18(16)23-10-12-24(13-11-23)19(25)21-9-5-8-17-6-3-2-4-7-17/h2-4,6-7,14-15H,5,8-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBGXPBBEMNQQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methylpyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2584992.png)


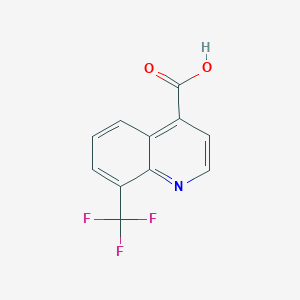

![5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2585001.png)
![N-[cyano(oxolan-3-yl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carboxamide](/img/structure/B2585003.png)
![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2585004.png)
![4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2585006.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbothioamide](/img/structure/B2585008.png)
